セファランチン

概要

説明

科学的研究の応用

Antiviral Properties

Cepharanthine has demonstrated potent antiviral activity against several viruses, including coronaviruses. Its mechanisms include inhibition of viral entry and replication, making it a candidate for treating viral infections.

Case Studies

- A study indicated that cepharanthine was identified as the most effective drug against SARS-CoV-2 in a screening of 2406 approved drugs, outperforming existing antiviral medications .

- In vitro studies showed that cepharanthine significantly inhibited the growth of SARS-CoV-2 and its variants .

Oncological Applications

Cepharanthine exhibits promising anti-cancer properties by enhancing the efficacy of chemotherapeutic agents and inducing apoptosis in cancer cells.

Mechanisms in Cancer Treatment

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death in various cancer cell lines, including primary effusion lymphoma .

- Synergistic Effects with Chemotherapy : Cepharanthine enhances the accumulation of chemotherapeutic agents in cancer cells by inhibiting drug transporters .

Clinical Findings

- In breast cancer studies, cepharanthine treatment reduced phosphorylated AKT and mTOR levels, indicating a potential pathway for inhibiting cancer cell growth .

Immunomodulatory Effects

Cepharanthine has been shown to modulate immune responses, making it useful in treating inflammatory diseases and enhancing immune function.

Anti-inflammatory Properties

- It reduces pro-inflammatory cytokines and oxidative stress markers, which are critical in managing conditions like septic shock and acute lung injury .

Clinical Applications

- A clinical trial is underway to evaluate the efficacy of cepharanthine combined with corticosteroids for treating oral lichen planus, with preliminary results showing significant improvement in symptoms .

Dermatological Applications

Cepharanthine's antioxidant and anti-inflammatory properties have made it a candidate for treating various skin conditions.

Efficacy in Skin Disorders

- Clinical observations suggest that oral administration of cepharanthine leads to significant improvement in conditions such as stomatitis and leukoplakia .

Pharmacological Profile

The pharmacological profile of cepharanthine includes various activities that contribute to its therapeutic potential:

| Property | Description |

|---|---|

| Antiviral | Effective against SARS-CoV-2 and other coronaviruses |

| Anticancer | Induces apoptosis in cancer cells |

| Anti-inflammatory | Reduces cytokines and oxidative stress |

| Immunomodulatory | Enhances immune responses |

| Antioxidant | Protects cells from oxidative damage |

作用機序

セファランチンは、複数の機序を通じてその効果を発揮します:

生化学分析

Biochemical Properties

Cepharanthine exhibits a variety of potent activities, including inhibition of the NF-κB signaling pathway , activation of the AMPK (adenosine 5′ monophosphate-activated protein kinase) signaling pathway , blockade of autophagosome–lysosome fusion , inhibition of the STAT3 (signal transducer and activator of transcription 3) signaling pathway , scavenging of free radicals and prevention of lipid peroxidation , and binding to heat shock proteins .

Cellular Effects

Cepharanthine has been shown to block P. falciparum development in ring stage . It also increases oxidative stress, decreases mitochondrial membrane potential, and enhances reactive oxygen species (ROS) accumulation in gastric cancer cell lines .

Molecular Mechanism

The mechanism of action of Cepharanthine is multifactorial. The drug exerts membrane effects (modulation of efflux pumps, membrane rigidification) as well as different intracellular and nuclear effects. Cepharanthine interferes with several metabolic axes, primarily with the AMP-activated protein kinase (AMPK) and NFκB signaling pathways .

Temporal Effects in Laboratory Settings

Cepharanthine has a half-life of 31.3–36.9 h and achieves a steady state after five to six repeated doses of 100 mg/day, with a maximum of 9.6% residual drug after oral administration .

Dosage Effects in Animal Models

In animal models, supplementation with Cepharanthine effectively mitigates body weight loss and elevation of disease activity index (DAI), reduces the malondialdehyde (MDA) content to 2.45 nM/mL while increasing the reduced glutathione (GSH) content to 35.53 μg/mL, inhibits inflammatory response, and maintains proper intestinal epithelium tight junctions .

Transport and Distribution

Cepharanthine is an inhibitor of cholesterol transport and can inhibit the endo-lysosomal transport of free cholesterol and LDL in endothelial cells .

準備方法

合成経路と反応条件: セファランチンは、主にステファニア・セファランタ・ハヤタ (Stephania cepharantha Hayata) の塊茎から単離・抽出によって得られます . 塊茎中のセファランチン含有量は、約19.5%から33.5%の範囲です . 本化合物は両親媒性で、エーテルに可溶性があり、通常はベンゼンから結晶化されます .

工業生産方法: セファランチンの工業生産は、ベンゼンなどの溶媒を用いて植物材料から化合物を抽出することによって行われます。 抽出された化合物は、その後精製され結晶化されて最終生成物が得られます .

化学反応の分析

反応の種類: セファランチンは、酸化、還元、置換などの様々な化学反応を起こします .

一般的な試薬と条件:

酸化: セファランチンは、過酸化水素や過マンガン酸カリウムなどの試薬を用いて、酸性または塩基性条件下で酸化することができます.

主要生成物: これらの反応によって生成される主要生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によって様々な酸化誘導体が生成され、還元によってセファランチンの還元型が生成される可能性があります .

類似化合物との比較

セファランチンは、ビスベンジルイソキノリンアルカロイドの中で、幅広い薬理作用を持つという点でユニークです . 類似の化合物には以下のようなものがあります:

テトランドリン: 抗炎症作用と免疫調節作用を持つもう1つのビスベンジルイソキノリンアルカロイドです.

ベルバミン: 抗腫瘍作用と抗ウイルス作用で知られています.

イソテトランドリン: 同様の薬理作用を示しますが、効力と有効性のプロファイルが異なります.

生物活性

Cepharanthine (CEP) is a bisbenzylisoquinoline alkaloid derived from the plant Stephania cepharantha. It has been used in traditional medicine, particularly in Japan, for its diverse therapeutic properties. Recent research has highlighted its potential in various biological activities, including antiviral, anticancer, anti-inflammatory, and immunomodulatory effects.

1. Antiviral Activity

Cepharanthine exhibits significant antiviral properties against several viruses, including SARS-CoV-2. Studies have shown that it can inhibit viral replication in vitro and in vivo. A double-blind, randomized, placebo-controlled trial demonstrated that administration of 60 mg/day of CEP slightly shortened the time to a negative nasopharyngeal swab in COVID-19 patients compared to placebo . Additionally, cepharanthine's mechanisms include:

- Inhibition of NPC1 Protein : This interaction disrupts cellular lipid homeostasis and enhances resistance to SARS-CoV-2 .

- Anti-inflammatory Effects : It modulates inflammatory responses that are crucial during viral infections .

2. Anticancer Effects

Cepharanthine has shown promising anticancer activities across various cancer types, including leukemia, colorectal cancer, and lung cancer. Its mechanisms of action include:

- Induction of Apoptosis : CEP activates caspases leading to programmed cell death in cancer cells .

- Inhibition of Angiogenesis : By reducing levels of vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8), cepharanthine impedes tumor growth .

- Cell Cycle Arrest : It induces G1/S phase arrest and inhibits proliferation in several cancer cell lines .

Table 1: Summary of Anticancer Activities

3. Anti-inflammatory Effects

Cepharanthine has demonstrated potent anti-inflammatory effects by regulating multiple signaling pathways:

- NF-κB Pathway : Inhibition of NF-κB reduces inflammation and modulates immune responses .

- MAPK Pathway : It regulates chondrocytic inflammation, showing promise for treating osteoarthritis .

4. Immunomodulatory Effects

Cepharanthine exhibits immunomodulatory properties by:

- Regulating T Cell Activation : It can treat allergic reactions by modulating the activity of abnormally activated T cells .

- Enhancing Immune Responses : Enhances leukocyte counts and improves resistance to infections .

Clinical Efficacy Against COVID-19

A clinical trial involving 262 patients with mild COVID-19 showed that cepharanthine reduced the duration of viral shedding when compared to placebo. The results indicated a potential role for cepharanthine as a therapeutic agent in managing COVID-19 symptoms .

Efficacy in Cancer Treatment

In a study on small cell lung cancer (SCLC), cepharanthine was found to significantly inhibit cell proliferation and enhance the efficacy of standard therapies. This suggests its potential as an adjunct treatment in oncology .

特性

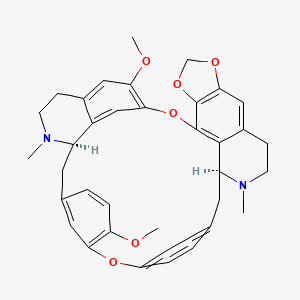

IUPAC Name |

(14S,27R)-22,33-dimethoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H38N2O6/c1-38-13-11-24-18-31(41-4)33-20-27(24)28(38)16-23-7-10-30(40-3)32(17-23)44-26-8-5-22(6-9-26)15-29-35-25(12-14-39(29)2)19-34-36(37(35)45-33)43-21-42-34/h5-10,17-20,28-29H,11-16,21H2,1-4H3/t28-,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPXVXANRNDGTA-WDYNHAJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)CC7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC=C(C=C5)OC6=C(C=CC(=C6)C[C@@H]7C8=CC(=C(C=C8CCN7C)OC)O4)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045957 | |

| Record name | Cepharanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-49-2 | |

| Record name | (+)-Cepharanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cepharanthine [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cepharanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16824 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CEPHARANTHINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cepharanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 481-49-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEPHARANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7592YJ0J6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。